molecular formula C10H11FO3 B14019205 4-Ethoxy-3-fluoro-5-methoxybenzaldehyde

4-Ethoxy-3-fluoro-5-methoxybenzaldehyde

Cat. No.: B14019205
M. Wt: 198.19 g/mol
InChI Key: ASZXQMFOLHHQPN-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-5-methoxybenzaldehyde is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzaldehyde, featuring ethoxy, fluoro, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-fluoro-5-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and ethyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a phase transfer catalyst like tetrabutylammonium fluoride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-fluoro-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 4-Ethoxy-3-fluoro-5-methoxybenzoic acid.

    Reduction: 4-Ethoxy-3-fluoro-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-3-fluoro-5-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-fluoro-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methoxybenzaldehyde: Similar structure but lacks the ethoxy group.

    3-Fluoro-4-methoxybenzaldehyde: Similar structure but with different positions of the substituents.

    4-Methoxybenzaldehyde: Lacks both the fluoro and ethoxy groups .

Uniqueness

4-Ethoxy-3-fluoro-5-methoxybenzaldehyde is unique due to the combination of its substituents, which confer distinct electronic and steric properties

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

4-ethoxy-3-fluoro-5-methoxybenzaldehyde

InChI

InChI=1S/C10H11FO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3

InChI Key

ASZXQMFOLHHQPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1F)C=O)OC

Origin of Product

United States

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